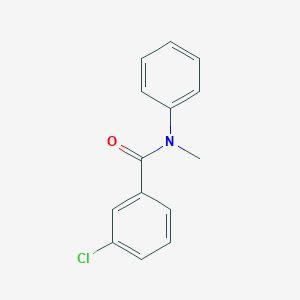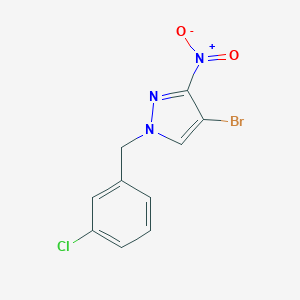![molecular formula C21H21N3O4S B250651 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide, also known as TMCB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TMCB is a synthetic compound that has been developed through a series of chemical reactions, and its unique structure and properties make it an ideal candidate for further investigation.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide is not fully understood, but studies have shown that it has the ability to inhibit certain enzymes and pathways that are involved in cancer cell growth and inflammation. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting these enzymes, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to modulate the immune system by increasing the production of certain immune cells.
実験室実験の利点と制限
One of the main advantages of using 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it an ideal candidate for further investigation as a potential anticancer agent. Additionally, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide in lab experiments is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the cost of synthesizing 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide may be prohibitive for some research labs.
将来の方向性
There are a number of future directions for research on 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide. One area of research is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to investigate its potential use in combination with other anticancer agents. Another area of research is its potential use as an anti-inflammatory agent. Studies are needed to determine its efficacy in various inflammatory conditions, as well as its potential side effects. Additionally, further studies are needed to investigate the mechanism of action of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide and to identify other potential targets for its use.
合成法
The synthesis of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis process is the preparation of 3,4,5-trimethoxybenzoyl chloride, which is then reacted with 2-methylquinoline-5-thiol to form the intermediate product. The intermediate product is then further reacted with ammonium carbonate to produce 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide. The synthesis of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide is a complex process that requires careful attention to detail, and the final product must be purified to ensure its purity and efficacy.
科学的研究の応用
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has the ability to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has also been investigated for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
特性
分子式 |
C21H21N3O4S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H21N3O4S/c1-12-8-9-14-15(22-12)6-5-7-16(14)23-21(29)24-20(25)13-10-17(26-2)19(28-4)18(11-13)27-3/h5-11H,1-4H3,(H2,23,24,25,29) |
InChIキー |
RFWFLDOSAYOFKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)




![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
